molecular formula C11H13NO3 B8584557 Methyl 4-(4-aminophenyl)-4-oxobutanoate

Methyl 4-(4-aminophenyl)-4-oxobutanoate

Cat. No.: B8584557
M. Wt: 207.23 g/mol
InChI Key: QOBSFYNWVVYPMM-UHFFFAOYSA-N
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Description

Methyl 4-(4-aminophenyl)-4-oxobutanoate is an organic compound with the molecular formula C11H14N2O3. It is a derivative of benzoic acid and is characterized by the presence of an amino group attached to the benzene ring and an ester group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-aminophenyl)-4-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzoic acid with methyl acrylate in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of methyl 3-(4-aminobenzoyl)propionate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of methyl 3-(4-aminobenzoyl)propionate.

    Reduction: Methyl 3-(4-hydroxybenzoyl)propionate.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-(4-aminophenyl)-4-oxobutanoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-aminobenzoyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxybenzoyl)propionate
  • Methyl 3-(4-nitrobenzoyl)propionate
  • Ethyl 3-(4-aminobenzoyl)propionate

Uniqueness

Methyl 4-(4-aminophenyl)-4-oxobutanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-(4-aminophenyl)-4-oxobutanoate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3

InChI Key

QOBSFYNWVVYPMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 35 g. of 3-p-acetamidobenzoylpropionic acid, 700 ml. of methanol and 1.4 ml. of concentrated sulfuric acid is refluxed for 76 hours. The solution is cooled to 35° C. and poured onto 7 g. of anhydrous sodium acetate while stirring. The reaction mixture is stirred in an ice-bath. The product is filtered and washed with cold methanol.
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Synthesis routes and methods II

Procedure details

To a stirred, partial solution of 4-(4-amino-phenyl)-4-oxo-butyric acid (6.96 g, 0.0360 mol) in toluene (240 mL) and methanol (240 mL) at room temperature under nitrogen was added dropwise over 30 minutes a 2.0 M solution of trimethylsilyldiazomethane in hexanes (18 mL, 0.036 mol), and the mixture was stirred for 22 hours. Additional 2.0 M solution of trimethylsilyldiazomethane in hexanes (12 mL, 0.024 mol) was added dropwise, and the mixture was stirred overnight. Additional 2.0 M solution of trimethylsilyldiazomethane in hexanes (19 mL, 0.038 mol) was added dropwise, and the mixture was stirred overnight. After a total of 3 days, the mixture was rotary evaporated, and the residue was suspended in tetrahydrofuran (200 mL) and dichloromethane (100 mL). The mixture was washed with 0.1 M aqueous sodium hydroxide, water, brine, and dried (Na2SO4). The solution was rotary evaporated to give a solid, which was crystallized from chloroform to give 5.13 g of 4-(4-amino-phenyl)-4-oxo-butyric acid, methyl ester as a tan solid; mp 160-162° C.
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